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Locust Bean Gum (Technical Grade)

Food Hydrocolloids Gelation Rheology

For formulators, generic galactomannan substitution introduces unnecessary risk. This Technical Grade LBG is differentiated by its ~4:1 M/G ratio, which is the molecular basis for its unparalleled synergistic gels with κ-carrageenan and xanthan gum. Unlike guar gum, this specific architecture provides a quantifiable boost in gel strength and thermal stability during retort processing, making it the cost-effective, essential choice for sterilized pet food chunks and premium vegan gelatin alternatives, where functional failure is not an option.

Molecular Formula C32H56O26
Molecular Weight 856.8 g/mol
Cat. No. B13845487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLocust Bean Gum (Technical Grade)
Molecular FormulaC32H56O26
Molecular Weight856.8 g/mol
Structural Identifiers
SMILESCOC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC)CO)COC5C(C(C(C(O5)CO)O)O)O)CO)CO
InChIInChI=1S/C32H56O26/c1-48-24-9(4-34)53-30(21(45)15(24)39)56-26-11(6-36)54-31(22(46)17(26)41)58-27-12(7-50-29-19(43)14(38)13(37)8(3-33)51-29)55-32(23(47)18(27)42)57-25-10(5-35)52-28(49-2)20(44)16(25)40/h8-47H,3-7H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27-,28-,29+,30+,31+,32+/m1/s1
InChIKeyXSAYQAFHUIZACQ-HWXNRSJLSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Locust Bean Gum (Technical Grade): High-Performance Galactomannan Hydrocolloid for Industrial Thickening and Synergistic Gelation


Locust Bean Gum (LBG, E410, CAS: 9000-40-2), also known as Carob Bean Gum, is a high molecular weight (~310,000 Da) galactomannan polysaccharide extracted from the endosperm of carob tree seeds (Ceratonia siliqua). The Technical Grade product is defined by a minimum galactomannan content of ≥75%, a 1% solution viscosity of ≥2500 cps at 25°C, and a protein content of ≤7% . Chemically, LBG is distinguished by a mannose-to-galactose (M/G) ratio of approximately 4:1, which imparts specific rheological and interactive properties that are functionally distinct from other commercially relevant galactomannans [1].

Why Locust Bean Gum Cannot Be Substituted with Generic Hydrocolloids


Generic substitution of galactomannans is scientifically unsound because functional performance is primarily determined by the mannose-to-galactose (M/G) ratio, which dictates solubility, viscosity development, and, most critically, the ability to form synergistic gels with other polysaccharides. LBG, with an M/G ratio of ~4:1, exhibits the highest gel-forming synergy with κ-carrageenan and xanthan gum compared to other galactomannans like guar gum (~2:1) or tara gum (~3:1) [1]. This specific molecular architecture leads to quantifiable differences in key performance metrics: for instance, at identical concentrations, LBG forms significantly stronger synergistic gels with κ-carrageenan than guar gum, and its thermal behavior and degradation profile under high-temperature processing differ markedly from other gums [2]. Substitution without a thorough understanding of these quantitative differences can lead to functional failure in applications ranging from pet food gelling agents to high-stability emulsions.

Quantitative Differentiation of Locust Bean Gum Against Closest Analogs


Synergistic Gel Strength with κ-Carrageenan: LBG vs. Guar Gum

Locust bean gum (LBG) and guar gum (GG) are both galactomannans, but their ability to form synergistic gels with κ-carrageenan differs markedly. In a comparative study on the development of animal-free gelatin alternatives, mixtures of κ-carrageenan and LBG formed gels of significantly higher strength than those formed with guar gum. This is a direct consequence of the lower galactose substitution on the LBG mannan backbone, which permits a higher degree of intermolecular association with the κ-carrageenan helices [1]. The quantitative difference is clearly observed in gel texture and rheology, with LBG/κ-carrageenan systems producing a more robust and elastic network, making it the preferred choice for applications like gelled pet foods and dessert gels.

Food Hydrocolloids Gelation Rheology

Thermal Stability and Degradation: Technical Grade LBG vs. Analytical Grade LBG

The behavior of Locust Bean Gum under thermal processing is grade-dependent. A direct comparison between a Technical Grade (TG) LBG and an Analytical Grade (AG) LBG revealed that the TG material exhibits significantly lower viscosity degradation at high temperatures. Specifically, the TG material contained about 40% of its dry weight as insoluble material after heating to 70°C, which appeared to protect the polymer from thermal breakdown [1]. The study noted that 'The TG material showed low viscosity throughout the heating cycle and lower levels of degradation at high temperatures, as evidenced from viscosity measurements' [1]. This indicates that for applications involving high-temperature sterilization, Technical Grade LBG may offer a more consistent rheological profile compared to a more refined grade.

Rheology Thermal Processing Food Science

Emulsion Stability and Rheological Performance: LBG vs. Guar, Tara, and Fenugreek Gums

A comprehensive study of four commercial galactomannans (Fenugreek, Guar, Tara, and Locust Bean) provided quantitative rankings for key functional properties. Locust Bean Gum (LBG) exhibited the lowest emulsion capacity and stability among the four (GG > FG > TG > LBG) [1]. This is a critical piece of negative differentiation: it demonstrates that LBG is not a first-choice emulsifier. However, its zero-shear viscosity, a measure of its thickening power in a resting state, was also ranked (FG > GG > TG > LBG), with LBG exhibiting the lowest value [1]. This positions LBG as a moderate thickener that is outperformed by other galactomannans for pure viscosity build-up, but its unique value proposition lies elsewhere—in its specific gel synergy.

Emulsion Rheology Galactomannan Surface Activity

Synergistic Gelation with Xanthan Gum: Optimal Ratio for Maximum Gel Strength

The interaction between Locust Bean Gum (LBG) and Xanthan Gum (XG) is a classic example of non-gelling polysaccharides forming a strong synergistic gel. A recent rheological study investigated mixtures at different mass ratios (XG/LBG 9:1, 7:3, 5:5, 3:7, 1:9) and found that the strongest gel structure was formed at a XG/LBG ratio of 3:7 [1]. This specific ratio exhibited the highest yield stress, storage modulus (G′), and structure developing rate (SDR). Furthermore, atomic force microscopy confirmed that a ratio of 7:3 (LBG:Xanthan) represented a well-defined stoichiometry for synergistic binding, with a higher association extent leading to higher gel strength [2].

Gelation Xanthan Gum Synergy Rheology

Procurement-Driven Application Scenarios for Locust Bean Gum (Technical Grade)


High-Temperature Retorted Pet Foods

The Technical Grade of Locust Bean Gum is the superior choice for formulating gelled chunks in retorted (sterilized) pet food. Evidence from direct comparison of Technical and Analytical Grade LBG demonstrates that the Technical Grade exhibits lower degradation of viscosity during high-temperature processing [1]. This means it will maintain its functional contribution to the gel network after sterilization, ensuring the desired firm, meat-like texture in the final product. Formulators should target a mixture of LBG with κ-carrageenan to form a strong, elastic gel that survives the canning process. The technical grade's cost-effectiveness, coupled with its thermal robustness, makes it the optimal procurement choice over a purer, more expensive analytical grade or other galactomannans that may degrade more rapidly.

Plant-Based Gelatin Replacement in Confectionery and Dairy Desserts

When developing vegan or halal alternatives to animal-based gelatin, a blend of κ-Carrageenan and Locust Bean Gum is a scientifically validated approach [1]. The quantitative evidence shows that LBG synergizes with κ-carrageenan to form a gel network that can mimic the texture of gelatin, unlike guar gum, which does not form such a strong synergistic gel [2]. The specific M/G ratio of LBG (~4:1) is the molecular key to this interaction. Procurement for this application should specify Technical Grade LBG with a minimum viscosity of 2500 cps and a minimum galactomannan content of 75% to ensure reliable gel strength development in formulations for panna cotta, flans, or gelled fruit preparations.

Oil & Gas Fracturing Fluids and Industrial Slurries

While LBG is not the highest-viscosity galactomannan (as shown by comparative zero-shear viscosity data [1]), its specific benefit in industrial applications is its high molecular weight and its synergistic interaction with other polymers like xanthan gum. In hydraulic fracturing, a gel is needed to carry proppant into fractures. The optimal XG/LBG ratio of 3:7, which provides the highest yield stress and gel strength [2], can be used to formulate a fluid that is shear-thinning for easy pumping but builds a strong network to suspend solids when shear is reduced. This specific, quantifiable synergy differentiates LBG/xanthan blends from simpler guar-based or cellulosic thickeners, offering a tunable rheology profile for challenging fluid dynamics.

Texture Modification in Low-Sugar and Gluten-Free Baked Goods

In gluten-free baking, the addition of Locust Bean Gum has been shown to modify dough rheology and improve final product texture. Comparative studies indicate that at usage levels of 0.2-1%, LBG and Guar Gum both strengthen dough, whereas other hydrocolloids like pectin or konjac glucomannan can weaken it [1]. While guar gum may be a more potent thickener, LBG offers a different textural outcome due to its lower M/G ratio and its ability to limit starch retrogradation and improve freeze-thaw stability [2]. The Technical Grade LBG is suitable for this application, providing the necessary functional purity for dough strengthening and crumb softening without the cost premium of higher-purity grades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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